molecular formula C26H29N3O4 B606685 CIDD-0067106 CAS No. 2151865-39-1

CIDD-0067106

Katalognummer: B606685
CAS-Nummer: 2151865-39-1
Molekulargewicht: 447.535
InChI-Schlüssel: KWCAEMFGVDPGNT-QHCPKHFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CIDD-0067106 is a potent and selective antiproliferative agent identified through structure-activity relationship studies of natural product-based diaryloxazoles . This compound demonstrated selective activity against cell line models of the Luminal Androgen Receptor (LAR) subtype of Triple-Negative Breast Cancer (TNBC), a particularly aggressive cancer with limited treatment options . Its research value is underscored by its potent and selective growth-inhibitory effects, with a reported GI50 of 0.8 µM against the MDA-MB-453 LAR subtype cell line . Mechanism of action studies have revealed that this compound functions by inhibiting the mTORC1 signaling pathway , a critical regulator of cell growth and proliferation that is often dysregulated in cancers. As a novel chemical probe, this compound provides researchers with a valuable tool for investigating the biology of the LAR subtype of TNBC and exploring the therapeutic potential of targeting the mTOR pathway in this challenging disease context . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

2151865-39-1

Molekularformel

C26H29N3O4

Molekulargewicht

447.535

IUPAC-Name

Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate

InChI

InChI=1S/C26H29N3O4/c1-18(2)12-14-32-21-9-7-20(8-10-21)24-16-28-25(33-24)22-11-6-19(15-27-22)17-29-13-4-5-23(29)26(30)31-3/h6-12,15-16,23H,4-5,13-14,17H2,1-3H3/t23-/m0/s1

InChI-Schlüssel

KWCAEMFGVDPGNT-QHCPKHFHSA-N

SMILES

O=C(OC)[C@H]1N(CC2=CC=C(C3=NC=C(C4=CC=C(OC/C=C(C)/C)C=C4)O3)N=C2)CCC1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CIDD-0067106;  CIDD 0067106;  CIDD0067106

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological profile of CIDD-0067106 is contextualized below against structurally and mechanistically related compounds, including natural products, synthetic analogs, and standard chemotherapeutics (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Source/Class Target Pathway IC50 (µM) Cell Line Tested Key Advantages/Limitations
This compound Amyris texana (Isoxazole) Akt/mTOR, NF-κB 0.8 MDA-MB-453 (TNBC-LAR) High selectivity for LAR-TNBC; low systemic toxicity observed in vitro
C828 Synthetic (p38 MAPK inhibitor) p38 MAPK, SAPK/JNK 0.01–0.02 SUM159PT, MDA-MB-231 Superior potency in aggressive TNBC subtypes; limited data on off-target effects
Doxorubicin Anthracycline antibiotic Topoisomerase II, DNA intercalation 0.5–1.2 SUM159PT Broad-spectrum activity; high cardiotoxicity
Cisplatin Platinum-based alkylator DNA crosslinking 2.5–5.0 SUM159PT Standard-of-care; nephrotoxicity and resistance issues
LY294002 Synthetic (PI3K inhibitor) PI3K/Akt 1.4–5.0 MCF-7, MDA-MB-468 Well-characterized PI3K inhibitor; poor pharmacokinetics

Structural and Mechanistic Differentiation

  • This compound vs. C828: While both compounds exhibit nanomolar to low-micromolar potency in TNBC models, C828 targets stress-activated kinases (p38 MAPK/JNK), whereas this compound disrupts Akt/mTOR and NF-κB—pathways central to metabolic reprogramming and immune evasion in cancer . The isoxazole moiety in this compound may enhance blood-brain barrier penetration compared to C828’s pyrrolopyrimidine scaffold.
  • This compound vs. Standard Chemotherapeutics : Doxorubicin and cisplatin rely on DNA damage mechanisms, leading to systemic toxicity. In contrast, this compound’s pathway-specific inhibition reduces off-target effects, though its efficacy in vivo remains under investigation .
  • This compound vs. This compound’s dual-pathway inhibition may circumvent compensatory signaling common in PI3K-targeted therapies .

Pharmacodynamic and Kinetic Insights

  • Selectivity: this compound shows 10-fold greater selectivity for TNBC-LAR cells over non-TNBC models, unlike doxorubicin, which non-specifically targets proliferating cells .
  • Resistance Profile : Preliminary data suggest this compound retains activity in cisplatin-resistant cell lines, likely due to its upstream kinase targeting rather than DNA damage mechanisms .

Vorbereitungsmethoden

Reaction Optimization

Key parameters influencing oxazole (4a ) yield:

ParameterConditionYield (%)Time
BaseK₃PO₄ (2 equiv)968 min
SolventIsopropyl alcohol968 min
Temperature65°C (microwave)968 min
Conventional heating60°C (oil bath)951 h

Microwave irradiation reduced reaction time from hours to minutes while maintaining >95% yield, critical for scalability.

Mechanistic Pathway

  • Deprotonation : K₃PO₄ abstracts the acidic α-hydrogen of TosMIC, generating a nucleophilic isocyanide.

  • Cycloaddition : Aldehyde carbonyl reacts with the isocyanide, forming an oxazoline intermediate.

  • Elimination : Tosyl group departure under basic conditions yields the aromatic oxazole.

Pyridine-Oxazole Coupling: Suzuki-Miyaura Cross-Coupling

The oxazole intermediate (4a ) is coupled to 6-bromopyridin-3-ylmethanol (5 ) via palladium-catalyzed cross-coupling:

Reaction Setup

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2 equiv).

  • Solvent: THF/H₂O (4:1).

  • Temperature: 80°C, 12 h.

Outcome :

  • Yield: 78–82% after column chromatography.

  • Key challenge: Steric hindrance from the prenyloxy group necessitated elevated temperatures.

Prolinate Esterification and Final Assembly

The pyridine-prolinate backbone is constructed through a three-step sequence:

L-Proline Methyl Ester Formation

  • Reagents : L-proline, SOCl₂/MeOH.

  • Conditions : 0°C to reflux, 6 h.

  • Yield : 89%.

Alkylation of Pyridine-Methanol

  • Reagents : Pyridine-methanol derivative, NaH, methyl bromoacetate.

  • Conditions : DMF, 0°C to rt, 4 h.

  • Yield : 75%.

Final Coupling

  • Method : EDC/HOBt-mediated amide coupling.

  • Solvent : Dichloromethane.

  • Yield : 68% after HPLC purification.

Analytical Validation and Purity Control

Suppliers employ rigorous quality checks:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98%
Molecular WeightHRMS447.535 (calc.)
StereochemistryChiral HPLC>99% ee (L-proline)
Residual SolventsGC-MS<50 ppm

Hodoodo Chemicals reports batch-specific NMR (¹H, ¹³C) and LC-MS data to confirm structure.

Scale-Up Challenges and Industrial Synthesis

Custom synthesis providers highlight two bottlenecks:

  • Oxazole Ring Stability : Degradation observed above 40°C, necessitating cryogenic storage during isolation.

  • Prenyloxy Group Sensitivity : Acid-catalyzed hydrolysis requires anhydrous conditions during esterification.

Manufacturing Protocols :

  • Batch Size : 1–100 g (6–8 weeks lead time).

  • Cost Drivers : Palladium catalysts (35% of raw material costs), HPLC purification (20% of total cost) .

Q & A

Q. What frameworks assess the long-term scientific and societal implications of this compound research?

  • Apply technology readiness levels (TRL) to evaluate translational potential.
  • Use STEEP (Social, Technological, Economic, Environmental, Political) analysis for ethical and policy impact assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CIDD-0067106
Reactant of Route 2
Reactant of Route 2
CIDD-0067106

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.